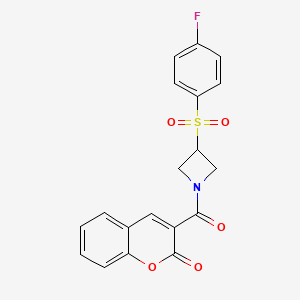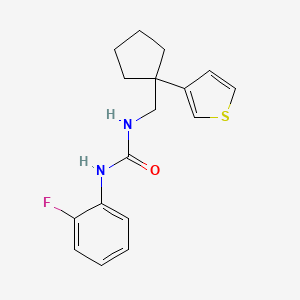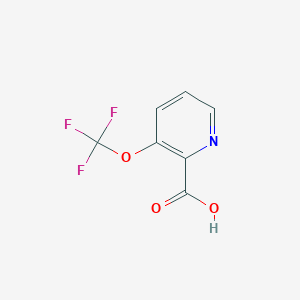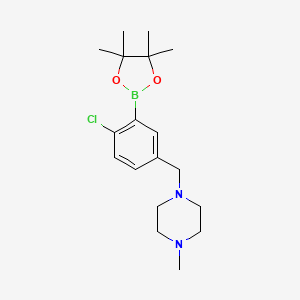
(1R*,4R*)-N1-(4-Methylbenzyl)cyclohexane-1,4-diamine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R*,4R*)-N1-(4-Methylbenzyl)cyclohexane-1,4-diamine dihydrochloride, also known as JNJ-40411813, is a novel small molecule that has been synthesized for scientific research purposes. It is a potent antagonist of the κ-opioid receptor, which is a G protein-coupled receptor that modulates pain perception, stress responses, and addiction behaviors.
作用机制
(1R*,4R*)-N1-(4-Methylbenzyl)cyclohexane-1,4-diamine dihydrochloride acts as a selective antagonist of the κ-opioid receptor, which is widely distributed in the central nervous system and plays a key role in pain processing, stress responses, and addiction behaviors. By blocking the κ-opioid receptor, (1R*,4R*)-N1-(4-Methylbenzyl)cyclohexane-1,4-diamine dihydrochloride reduces the activity of the dynorphin/kappa opioid system, which is known to produce dysphoric and aversive effects. This leads to the attenuation of pain, stress, and addiction-related behaviors.
Biochemical and Physiological Effects:
(1R*,4R*)-N1-(4-Methylbenzyl)cyclohexane-1,4-diamine dihydrochloride has been shown to have a number of biochemical and physiological effects in preclinical models. It has been found to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that play a key role in mood regulation and reward processing. It also modulates the release of corticotropin-releasing factor, which is a hormone that regulates the stress response. Moreover, it has been shown to reduce the levels of pro-inflammatory cytokines, which are molecules that are involved in the immune response and contribute to pain and inflammation.
实验室实验的优点和局限性
(1R*,4R*)-N1-(4-Methylbenzyl)cyclohexane-1,4-diamine dihydrochloride has several advantages for lab experiments. It is a highly selective and potent antagonist of the κ-opioid receptor, which allows for the investigation of the role of this receptor in various physiological and pathological processes. It also has good pharmacokinetic properties, which make it suitable for in vivo studies. However, there are some limitations to its use. It is a proprietary compound, which may limit its availability to researchers. Moreover, its effects may be species-specific, and caution should be exercised when extrapolating the results from animal studies to humans.
未来方向
There are several future directions for the study of (1R*,4R*)-N1-(4-Methylbenzyl)cyclohexane-1,4-diamine dihydrochloride. One area of interest is the investigation of its effects on pain and inflammation in human clinical trials. Another area of interest is the exploration of its potential as a treatment for stress-related disorders, such as anxiety and depression. Moreover, the development of more selective and potent κ-opioid receptor antagonists may lead to the discovery of new therapeutic targets for the treatment of pain and addiction.
合成方法
The synthesis of (1R*,4R*)-N1-(4-Methylbenzyl)cyclohexane-1,4-diamine dihydrochloride is a multi-step process that involves the preparation of intermediate compounds and their subsequent conversion into the final product. The starting material is commercially available and can be obtained from various chemical suppliers. The synthesis method is not disclosed in the literature due to its proprietary nature.
科学研究应用
(1R*,4R*)-N1-(4-Methylbenzyl)cyclohexane-1,4-diamine dihydrochloride has been extensively studied in preclinical models of pain, stress, and addiction. It has been shown to have potent analgesic effects in various pain models, including acute thermal, mechanical, and inflammatory pain. It also exhibits anxiolytic and antidepressant-like effects in animal models of stress and anxiety. Moreover, it has been found to attenuate the rewarding effects of drugs of abuse, such as cocaine and morphine, suggesting its potential as a treatment for addiction.
属性
IUPAC Name |
4-N-[(4-methylphenyl)methyl]cyclohexane-1,4-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2.2ClH/c1-11-2-4-12(5-3-11)10-16-14-8-6-13(15)7-9-14;;/h2-5,13-14,16H,6-10,15H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJEASIYRENJLDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2CCC(CC2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R*,4R*)-N1-(4-Methylbenzyl)cyclohexane-1,4-diamine dihydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2738191.png)
![1-[(4-Fluorophenyl)methyl]-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea](/img/structure/B2738192.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)furan-2-carboxamide](/img/structure/B2738193.png)
![2-((2-methoxyethyl)amino)-8-methyl-3-(3-nitrophenyl)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2738194.png)


![N-[2-(1,3-benzoxazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide](/img/structure/B2738197.png)
![8-Tert-butyl 4-ethyl 3-oxo-2,8-diazaspiro[4.5]decane-4,8-dicarboxylate](/img/structure/B2738198.png)

![ethyl 2-({[(4-hydroxy-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2738203.png)
![1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B2738205.png)